An In-depth Technical Guide to Fmoc-3-hydroxyazetidine: Chemical Properties and Structure
An In-depth Technical Guide to Fmoc-3-hydroxyazetidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-hydroxyazetidine, a key building block in medicinal chemistry and drug discovery, offers a unique structural motif for the synthesis of novel therapeutics. Its rigid four-membered azetidine ring, combined with the presence of a hydroxyl group and the versatile Fmoc protecting group, provides a scaffold for creating compounds with distinct conformational properties and potential for improved biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Fmoc-3-hydroxyazetidine, intended to support researchers in its effective application.
Chemical Properties and Structure
(9H-fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate, commonly known as Fmoc-3-hydroxyazetidine, possesses the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol .[1] The structure features a central azetidine ring substituted with a hydroxyl group at the 3-position. The nitrogen atom of the azetidine ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis.
dot graph "Fmoc_3_hydroxyazetidine_Structure" { layout=neato; node [shape=plaintext];
} end_dot Figure 1: Chemical structure of Fmoc-3-hydroxyazetidine.
Physical and Chemical Properties
Table 1: Physical Properties of Fmoc-3-hydroxyazetidine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-3-hydroxyazetidine | C₁₈H₁₇NO₃ | 295.33[1] | Not available |
| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 36-43[2] |
| 3-Hydroxyazetidine hydrochloride | C₃H₈ClNO | 109.55 | 87-92[3] |
| Fmoc-azetidine-3-carboxylic acid | C₁₉H₁₇NO₄ | 323.35 | 162-165[4] |
Solubility and Stability
The solubility of 3-hydroxyazetidine hydrochloride is reported to be in water, DMSO, and methanol.[5] The solubility of Fmoc-3-hydroxyazetidine is likely to be different due to the presence of the large, nonpolar Fmoc group. It is expected to be more soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
The Fmoc protecting group is known to be labile under basic conditions, typically cleaved by treatment with a secondary amine such as piperidine.[6] The stability of Fmoc-protected compounds is also influenced by temperature and the solvent system. For long-term storage, it is advisable to keep Fmoc-3-hydroxyazetidine in a cool, dry, and dark place to prevent degradation.
Experimental Protocols
Synthesis of Fmoc-3-hydroxyazetidine
A common method for the synthesis of Fmoc-protected amines involves the reaction of the free amine with a fluorenylmethoxycarbonylating agent. A general procedure for the Fmoc protection of an amino alcohol is described below, which can be adapted for the synthesis of Fmoc-3-hydroxyazetidine from 3-hydroxyazetidine.
Materials:
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3-Hydroxyazetidine (or its hydrochloride salt)
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9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃) or another suitable base
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Dioxane and water, or another suitable solvent system
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 3-hydroxyazetidine in a mixture of dioxane and water (or another suitable solvent).
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Add sodium bicarbonate to the solution to act as a base.
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Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.
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Stir the reaction at room temperature for several hours or until the reaction is complete (monitor by TLC).
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Once the reaction is complete, add water and extract the product with an organic solvent such as DCM or EtOAc.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Figure 2: General workflow for the synthesis of Fmoc-3-hydroxyazetidine.
Use of Fmoc-3-hydroxyazetidine in Peptide Synthesis
Fmoc-3-hydroxyazetidine can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
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Fmoc-deprotected resin-bound peptide
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Fmoc-3-hydroxyazetidine
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Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)
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Base (e.g., DIPEA, NMM)
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N,N-Dimethylformamide (DMF)
Procedure:
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Swell the Fmoc-deprotected resin-bound peptide in DMF.
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In a separate vial, dissolve Fmoc-3-hydroxyazetidine and the coupling reagent (e.g., HBTU) in DMF.
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Add the base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for a few minutes.
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Add the activated Fmoc-3-hydroxyazetidine solution to the resin.
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Agitate the reaction mixture at room temperature for a specified time (typically 1-2 hours).
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Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
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Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
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The resin is now ready for the next Fmoc deprotection and coupling cycle.
dot graph Peptide_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Figure 3: Workflow for coupling Fmoc-3-hydroxyazetidine in SPPS.
Spectroscopic Data
While specific spectra for Fmoc-3-hydroxyazetidine are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its constituent parts and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons typically between 7.2 and 7.8 ppm, and the methine and methylene protons of the fluorenylmethoxy group between 4.2 and 4.5 ppm). The protons on the azetidine ring will appear as multiplets in the aliphatic region, and the proton attached to the hydroxyl-bearing carbon would likely be a multiplet around 4.5 ppm. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the Fmoc group (around 156 ppm), the aromatic carbons of the fluorene ring (in the 120-145 ppm range), and the carbons of the azetidine ring and the fluorenylmethoxy group in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Fmoc-3-hydroxyazetidine would be expected to exhibit characteristic absorption bands for the following functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
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C=O stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.
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C-N stretch: In the region of 1000-1250 cm⁻¹.
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Aromatic C=C bending: Peaks in the fingerprint region.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), Fmoc-3-hydroxyazetidine is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 296.3. Other adducts, such as [M+Na]⁺, may also be observed. Fragmentation in MS/MS analysis would likely involve the loss of the Fmoc group or cleavage of the azetidine ring.
Conclusion
Fmoc-3-hydroxyazetidine is a valuable and versatile building block for the synthesis of complex organic molecules and peptides. This guide provides a foundational understanding of its chemical properties, structure, and handling. The provided experimental protocols offer a starting point for its synthesis and incorporation into larger molecules. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements.
